molecular formula C15H13N3O2 B11955321 N-(1H-benzimidazol-2-yl)-4-methoxybenzamide CAS No. 55842-43-8

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide

Cat. No.: B11955321
CAS No.: 55842-43-8
M. Wt: 267.28 g/mol
InChI Key: RZINPPBIIPUBKX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide is a compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with residues in the allosteric site . Additionally, its antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide can be compared with other benzimidazole derivatives such as:

  • N-(1H-benzimidazol-2-yl)-4-hydroxybenzamide
  • N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-4-nitrobenzamide

These compounds share the benzimidazole core but differ in their substituents on the benzamide moiety. The presence of different functional groups can significantly influence their biological activities and chemical reactivity. For example, the methoxy group in this compound may enhance its lipophilicity and membrane permeability compared to its hydroxyl or nitro counterparts.

Properties

CAS No.

55842-43-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H13N3O2/c1-20-11-8-6-10(7-9-11)14(19)18-15-16-12-4-2-3-5-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

RZINPPBIIPUBKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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